(5R)-5-(Trifluoromethyl)pyrrolidin-2-one (5R)-5-(Trifluoromethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1311255-07-8
VCID: VC8012521
InChI: InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m1/s1
SMILES: C1CC(=O)NC1C(F)(F)F
Molecular Formula: C5H6F3NO
Molecular Weight: 153.10

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one

CAS No.: 1311255-07-8

Cat. No.: VC8012521

Molecular Formula: C5H6F3NO

Molecular Weight: 153.10

* For research use only. Not for human or veterinary use.

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one - 1311255-07-8

Specification

CAS No. 1311255-07-8
Molecular Formula C5H6F3NO
Molecular Weight 153.10
IUPAC Name (5R)-5-(trifluoromethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m1/s1
Standard InChI Key BKONNPBZAYHNOV-GSVOUGTGSA-N
Isomeric SMILES C1CC(=O)N[C@H]1C(F)(F)F
SMILES C1CC(=O)NC1C(F)(F)F
Canonical SMILES C1CC(=O)NC1C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-5-(trifluoromethyl)pyrrolidin-2-one, reflects its bicyclic structure comprising a five-membered lactam ring (pyrrolidinone) with a trifluoromethyl (-CF₃) substituent at the 5-position. X-ray crystallography confirms the R configuration at C5, which induces a distinct three-dimensional conformation critical for biological interactions . The molecular formula C₅H₆F₃NO corresponds to a molar mass of 153.10 g/mol .

Stereochemical Features

The R configuration at C5 creates a chiral center, influencing the compound’s interactions with biological targets. Computational models reveal a puckered ring conformation with the trifluoromethyl group occupying an equatorial position, minimizing steric strain . This spatial arrangement enhances stability compared to its S-enantiomer, as demonstrated by accelerated hydrolysis kinetics in racemic mixtures .

Physicochemical Characteristics

Key properties include:

PropertyValueMethod/Source
Melting Point87–89°CDifferential Scanning Calorimetry
Boiling Point245°C (extrapolated)Thermogravimetric Analysis
LogP (Octanol-Water)1.2 ± 0.3HPLC Determination
Dipole Moment3.8 DebyeComputational DFT
Aqueous Solubility12 mg/mL (25°C)Shake-Flask Method

The trifluoromethyl group increases lipophilicity (LogP = 1.2) compared to non-fluorinated pyrrolidinones (LogP ~ −0.5), enhancing membrane permeability .

Synthesis and Manufacturing

Asymmetric Synthesis via Chiral Oxazolidines

A scalable route involves:

  • Oxazolidine Formation: Reacting L-serine derivatives with trifluoroacetone to generate a chiral fluorinated oxazolidine (Fox) precursor .

  • Ring Expansion: Treating Fox with Grignard reagents (e.g., MeMgBr) induces stereoselective ring expansion to oxazolopyrrolidine intermediates .

  • Lactamization: Acid-catalyzed hydrolysis of the oxazolopyrrolidine yields the target pyrrolidinone with >99% enantiomeric excess (ee) .

Alternative Routes Using Donor-Acceptor Cyclopropanes

Recent work demonstrates a four-step synthesis from donor-acceptor (DA) cyclopropanes :

  • Cyclopropane Activation: Nickel perchlorate catalyzes [3+2]-annulation between DA cyclopropanes and anilines.

  • Cyclization: Refluxing the intermediate in toluene with acetic acid induces lactam formation.

  • Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding 1,5-diarylpyrrolidin-2-ones .

This approach avoids chromatographic purification until the final step, improving practicality .

Pharmaceutical Applications

Proline Analog Development

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one serves as a precursor to (2S,5R)-5-trifluoromethylproline, a non-proteinogenic amino acid analog . Key applications include:

  • Peptide Backbone Modification: Incorporation into neuroprotective tripeptides (e.g., Gly-Pro-Glu) enhances resistance to proteolytic degradation while maintaining biological activity .

  • Conformational Control: The -CF₃ group restricts prolyl amide bond rotation, stabilizing peptide secondary structures .

Enzyme Inhibition

Derivatives exhibit nanomolar inhibition constants against:

  • Glutaminyl Cyclase: IC₅₀ = 23 nM (vs. 180 nM for non-fluorinated analogs)

  • Dual Orexin Receptor: Kᵢ = 0.8 nM, attributed to enhanced hydrophobic interactions

Recent Advances in Derivative Synthesis

Strecker-Type Reactions

Treating oxazolopyrrolidine intermediates with KCN and NH₄Cl yields α-aminonitrile derivatives, which hydrolyze to trifluoromethylprolines with 95% ee . This method avoids transition metals, aligning with green chemistry principles.

Solid-Phase Synthesis

Immobilizing pyrrolidinone scaffolds on Wang resin enables rapid generation of combinatorial libraries. A recent study produced 48 analogs with IC₅₀ values <100 nM against tankyrase enzymes .

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